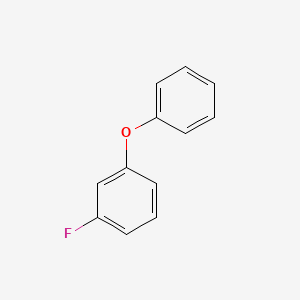

1-Fluoro-3-phenoxybenzene

描述

Overview of Fluorinated Aromatic Ethers in Contemporary Chemical Science

Fluorinated aromatic ethers represent a class of organic compounds that have garnered substantial attention in modern chemical science, particularly in medicinal chemistry and materials science. tandfonline.comresearchgate.net The introduction of a fluorine atom into an aromatic ether scaffold can profoundly influence the molecule's physicochemical and biological properties. tandfonline.com Fluorine is the most electronegative element and has a van der Waals radius comparable to that of a hydrogen atom, allowing it to act as a bioisostere for hydrogen. tandfonline.com This substitution can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. tandfonline.com

Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing the molecule's reactivity and its interactions with biological targets. tandfonline.com This can lead to increased binding affinity of a drug candidate to its target protein. tandfonline.com The strategic placement of fluorine atoms can also modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. researchgate.net In materials science, the incorporation of fluorine into aromatic ethers can lead to materials with desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. researchgate.net The development of synthetic methods to introduce fluorine into aromatic systems, including late-stage fluorination, remains an active area of research. researchgate.netnih.gov

Significance of the Phenoxybenzene Core in Synthetic Chemistry and Materials Science

The phenoxybenzene core, also known as diphenyl ether, is a fundamental structural unit in organic chemistry. chembk.com It consists of two phenyl rings linked by an ether bond. This moiety is found in a variety of natural products and serves as a versatile building block in synthetic chemistry. symeres.com The ether linkage provides a degree of conformational flexibility, while the aromatic rings offer sites for various chemical transformations. The phenoxybenzene structure is a key component in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. chembk.com

Research Trajectory of 1-Fluoro-3-phenoxybenzene within Academic Disciplines

This compound has emerged as a valuable intermediate and building block in various areas of chemical research. Its structure combines the advantageous properties of both a fluorinated aromatic ring and a phenoxybenzene core. Research involving this compound often focuses on its use in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.comontosight.aimdpi.com

In the field of medicinal chemistry, the 1-fluoro-3-phenoxyphenyl group has been incorporated into the structure of potential therapeutic agents. For instance, it is a key structural component in the synthesis of inhibitors for specific biological targets. mdpi.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of these inhibitors. tandfonline.com Derivatives of this compound have been investigated for their potential anti-tubercular properties. mdpi.com Specifically, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown promising activity against Mycobacterium tuberculosis. mdpi.com

In synthetic organic chemistry, this compound serves as a precursor for the synthesis of a variety of functionalized molecules. For example, it can be a starting material for the preparation of more complex substituted phenoxybenzene derivatives through reactions that target either of the aromatic rings or the benzylic position if further functionalized. prepchem.com The compound and its derivatives are also utilized in the study of intermolecular interactions, where the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the crystal packing of molecules. rsc.orgias.ac.inresearchgate.netresearchgate.net

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 3798-89-8 | fluorochem.co.uka2bchem.com |

| Molecular Formula | C12H9FO | fluorochem.co.uka2bchem.com |

| Molecular Weight | 188.20 g/mol | fluorochem.co.uk |

| Boiling Point | 249.6±9.0 °C | chemicalbook.com |

| LogP | 3.616 | fluorochem.co.uk |

| Purity | >95% | fluorochem.co.uk |

属性

IUPAC Name |

1-fluoro-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXIFDPMJPHDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544372 | |

| Record name | 1-Fluoro-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3798-89-8 | |

| Record name | 1-Fluoro-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 1 Fluoro 3 Phenoxybenzene

Strategies for the De Novo Synthesis of 1-Fluoro-3-phenoxybenzene

The de novo synthesis of this compound can be approached through several key methodologies, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and modern palladium-catalyzed cross-coupling reactions. Each of these strategies offers distinct advantages and challenges in constructing the target molecule.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for the functionalization of aromatic rings. masterorganicchemistry.com In the context of synthesizing this compound, this could theoretically involve the electrophilic fluorination of 3-phenoxybenzene or the phenoxylation of a fluorinated benzene (B151609) derivative.

The direct electrophilic fluorination of aromatic compounds has historically been challenging due to the high reactivity of fluorinating agents. However, the development of modern N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has made electrophilic fluorination a more viable synthetic tool. wikipedia.orgfishersci.co.uk For the synthesis of this compound, one could envision the reaction of 3-phenoxybenzene with an electrophilic fluorine source. The phenoxy group is an ortho-, para-director, meaning that direct fluorination would likely yield a mixture of isomers, including 1-fluoro-2-phenoxybenzene (B56912) and 1-fluoro-4-phenoxybenzene, with the desired this compound being a minor product. To achieve meta-directing activation, one might start with a meta-directing group that can later be converted to the phenoxy group. quora.com

An alternative EAS approach involves the use of a pre-functionalized benzene ring. For instance, starting with a substrate that already contains a directing group at the 3-position relative to where the fluorine will be introduced can provide better regioselectivity. A plausible, though multi-step, route could involve the Friedel-Crafts acylation of benzene, followed by electrophilic fluorination where the acyl group directs the fluorine to the meta position. The acyl group could then be subjected to a Baeyer-Villiger oxidation and subsequent reactions to form the phenoxy ether, although this is a more complex and less direct pathway.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of diaryl ethers. masterorganicchemistry.com This reaction class is particularly effective when the aromatic ring is activated by electron-withdrawing groups and involves the attack of a nucleophile on an aryl halide or sulfonate, leading to the displacement of the leaving group. masterorganicchemistry.com The mechanism typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. colby.edu However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

A primary and efficient route to this compound is the SNAr reaction between 1,3-difluorobenzene (B1663923) and sodium phenoxide. In this reaction, the phenoxide ion acts as the nucleophile, attacking one of the carbon atoms bearing a fluorine atom. The presence of the second fluorine atom on the ring enhances the electrophilicity of the ring carbons, facilitating the nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the transition state. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the sodium cation without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity. researchgate.net The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct, 1,3-diphenoxybenzene.

| Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,3-Difluorobenzene, Sodium Phenoxide | DMSO | 100 | Good | researchgate.net |

| 1,3-Difluorobenzene, Sodium Phenoxide | DMF | Reflux | ~75% (mono-phenoxy) |

The principles of SNAr are readily extended to the synthesis of more highly fluorinated phenoxybenzene derivatives. For example, the reaction of sodium phenoxide with polyfluorinated benzenes like 1,2,3,4-tetrafluorobenzene (B1293379) and 1,2,3,5-tetrafluorobenzene (B1583067) can yield trifluorophenoxybenzene derivatives. grafiati.com These reactions often require specific conditions, such as microwave irradiation, to proceed efficiently. grafiati.com The synthesis of difluorophenoxybenzene derivatives, which are not accessible by direct SNAr reactions of sodium phenoxide with the corresponding trifluorobenzene derivatives, has been achieved through a multi-step SNAr-diazotisation-reductive diazotisation pathway. grafiati.com The study of these more complex systems provides valuable insight into the factors governing regioselectivity and reactivity in SNAr reactions, which is applicable to the synthesis of this compound.

The choice of solvent plays a critical role in the outcome of SNAr reactions. researchgate.net Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are generally preferred for SNAr reactions involving anionic nucleophiles like sodium phenoxide. grafiati.com These solvents effectively solvate the counter-ion (e.g., Na+) while leaving the nucleophile relatively "bare," thereby enhancing its reactivity. The rate of SNAr reactions is often significantly higher in polar aprotic solvents compared to protic solvents like methanol (B129727) or water. Protic solvents can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity. researchgate.net

Research has shown that solvent polarity can affect catalyzed and non-catalyzed SNAr pathways differently. researchgate.net For instance, in some systems, nonpolar solvents have been found to promote ortho-selectivity in SNAr reactions. acs.org The use of ionic liquids as solvents has also been explored, with some showing promise in enhancing reaction rates due to their high polarizability. researchgate.net The addition of small amounts of a hydrogen-bond donor solvent to a non-polar aprotic solvent can sometimes lead to a slight increase in the reaction rate, which is attributed to the enhanced solvation of the leaving group, particularly when it is a fluoride (B91410) ion. chemsociety.org.ng

| Solvent Type | Effect on SNAr with Anionic Nucleophiles |

| Polar Aprotic (e.g., DMSO, DMF) | Enhances reaction rate by solvating the cation and leaving the nucleophile "bare". grafiati.com |

| Protic (e.g., Methanol, Water) | Decreases reaction rate by solvating and stabilizing the nucleophile through hydrogen bonding. researchgate.net |

| Nonpolar (e.g., Toluene) | Can influence regioselectivity; generally slower reaction rates. acs.orgchemsociety.org.ng |

| Ionic Liquids | Can enhance reaction rates due to high polarizability. researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions Involving C-F Bond Activation

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. nih.gov While the activation of C-Cl, C-Br, and C-I bonds is well-established, the activation of the strong C-F bond has been a significant challenge. worktribe.com However, advances in catalyst design have led to the development of palladium-based systems capable of activating C-F bonds, enabling their use in cross-coupling reactions. rsc.orgmdpi.com

The palladium-catalyzed cross-coupling of an aryl fluoride with a phenol (B47542) or phenoxide represents a modern and potentially highly efficient route to diaryl ethers like this compound. This approach would involve the reaction of 1,3-difluorobenzene with phenol in the presence of a palladium catalyst and a suitable base. The catalytic cycle typically involves the oxidative addition of the aryl fluoride to a Pd(0) species, followed by transmetalation with the phenoxide (or deprotonation of the phenol) and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.

The success of these reactions often hinges on the use of specific ligands that can facilitate the challenging C-F bond activation step. Electron-rich and sterically demanding phosphine (B1218219) ligands are commonly employed. mdpi.com While still a developing area, palladium-catalyzed C-F bond activation holds considerable promise for the synthesis of fluorinated aromatic compounds, offering alternative pathways that may provide higher selectivity and functional group tolerance compared to traditional methods. worktribe.commdpi.com

Diazotisation and Reductive Diazotisation Pathways for Fluorinated Phenoxybenzene Derivatives

Diazotization is a process that converts primary aromatic amines into diazonium salts. organic-chemistry.orgwikipedia.org These salts are valuable intermediates in the synthesis of various aromatic compounds. organic-chemistry.org The reaction typically involves treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgwikipedia.org

Diazonium salts are highly versatile and can undergo two main types of reactions:

Reductive additions: Leading to compounds like hydrazines. wikipedia.org

Displacement of the N2 group: This is a powerful method for introducing a variety of functional groups. wikipedia.org

A three-step process involving SNAr (Nucleophilic Aromatic Substitution), diazotization, and reductive diazotization has been developed for the synthesis of difluorophenoxybenzene derivatives. dur.ac.uk Reductive diazotization can be achieved using reagents like stannous chloride or sodium dithionite (B78146) to produce hydrazine (B178648) derivatives. wikipedia.org

The replacement of an amino group with fluorine via a diazo derivative involves two main steps:

Diazotization: Formation of the diazo intermediate.

Dediazoniation: Replacement of the diazo group with fluorine. thieme-connect.de

Targeted Synthesis of Derivatives and Analogs of this compound

This section explores the synthesis of specific derivatives and analogs of this compound.

Synthesis of 3-(4-Fluoro-3-phenoxyphenyl)-1,2,4-triazole Derivatives

The synthesis of 3-(4-Fluoro-3-phenoxyphenyl)-1,2,4-triazole derivatives is a multi-step process. researchgate.net The parent compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has shown promise as an anti-tubercular agent. nih.gov

The synthesis of 1,2,4-triazole (B32235) derivatives often proceeds through hydrazide and thiosemicarbazide (B42300) intermediates. derpharmachemica.com A general method involves the following steps:

An aromatic carboxylic acid is esterified.

The resulting ester is treated with hydrazine hydrate (B1144303) to form a carboxylic acid hydrazide. derpharmachemica.com

The hydrazide is then reacted with potassium thiocyanate (B1210189) in an acidic medium to produce a thiosemicarbazide. researchgate.netderpharmachemica.com

Cyclization of the thiosemicarbazide in the presence of a base like sodium hydroxide (B78521) yields the 1,2,4-triazole-3-thiol derivative. derpharmachemica.com

An alternative one-pot, two-step method involves the addition of alkyl/aryl isothiocyanates to substituted hydrazides, followed by refluxing in a sodium hydroxide solution to form 1,2,4-triazole-5-thione derivatives. jrespharm.com

The incorporation of a methylpiperazine group into the 1,2,4-triazole structure can be achieved through a Mannich reaction. jst.go.jpnih.gov This reaction involves treating the 1,2,4-triazole-3-thiol with formaldehyde (B43269) and N-methylpiperazine. researchgate.netjst.go.jp The resulting Mannich bases often exhibit notable biological activities. jst.go.jp For instance, 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol has been synthesized and structurally characterized. researchgate.net

Reaction Mechanism and Reactivity Studies of 1 Fluoro 3 Phenoxybenzene

Nucleophilic Aromatic Substitution Pathways of 1-Fluoro-3-phenoxybenzene

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for compounds like this compound. nih.gov In these reactions, a nucleophile replaces a leaving group on the aromatic ring. For fluoroarenes, this typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and thus facilitate the reaction. masterorganicchemistry.comyoutube.com

The fluorine atom plays a crucial role in the nucleophilic aromatic substitution of this compound. Due to its high electronegativity, fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom to which it is attached electron-deficient and thus a prime target for nucleophilic attack. stackexchange.comyoutube.com This strong inductive effect helps to stabilize the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the initial, rate-determining step. stackexchange.com Consequently, even though the carbon-fluorine bond is very strong, its ability to activate the ring towards nucleophilic attack often makes fluoride (B91410) a good leaving group in SNA reactions. masterorganicchemistry.com

The reactivity of halogenated phenoxybenzenes in nucleophilic aromatic substitution generally follows the order F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions where iodide is the best leaving group. The reason for this difference lies in the mechanism of SNA. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent expulsion of the halide ion. stackexchange.commasterorganicchemistry.com The high electronegativity of fluorine is most effective at stabilizing the negative charge of the intermediate through its inductive effect. stackexchange.com While other halogens are also electron-withdrawing, their ability to stabilize the intermediate is less pronounced. savemyexams.com

Table 1: Relative Reactivity of Halogenated Benzenes in Nucleophilic Aromatic Substitution

| Halogen | Relative Rate |

| F | 3300 |

| Cl | 1 |

| Br | ~1 |

| I | ~1 |

This table illustrates the significantly higher reactivity of fluorobenzene (B45895) compared to other halobenzenes in a specific nucleophilic aromatic substitution reaction. masterorganicchemistry.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound are less commonly described in the literature compared to its nucleophilic substitution reactions. Oxidation reactions would likely target the aromatic rings or the ether linkage, potentially leading to cleavage of the molecule. youtube.comgoogle.com Reduction reactions could involve the removal of the fluorine atom or saturation of the aromatic rings, although these would typically require harsh conditions or specific catalysts. The presence of the fluorine atom can influence the redox potential of the molecule.

Advanced Spectroscopic and Structural Characterization of 1 Fluoro 3 Phenoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing insight into the hydrogen, carbon, and fluorine atomic environments within 1-fluoro-3-phenoxybenzene.

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between δ 6.8 and 7.5 ppm. The protons on the two aromatic rings will show distinct chemical shifts and coupling patterns due to the influence of the fluorine atom and the ether linkage.

The protons on the phenoxy ring (unsubstituted) are anticipated to appear as a multiplet, integrating to five protons. Specifically, the ortho-protons (H-2', H-6') would likely resonate around δ 7.10-7.20 ppm, the para-proton (H-4') around δ 7.00-7.10 ppm, and the meta-protons (H-3', H-5') around δ 7.35-7.45 ppm.

For the fluorinated phenyl ring, the signals will be split by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine (H-2) and the proton para to the fluorine (H-4) are expected to show doublet of doublets or triplet-like patterns due to these couplings. The protons meta to the fluorine (H-5 and H-6) will also exhibit complex splitting. The presence of the electronegative fluorine atom generally leads to a downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2', H-6' | 7.10 - 7.20 | m | - |

| H-4' | 7.00 - 7.10 | m | - |

| H-3', H-5' | 7.35 - 7.45 | m | - |

| H-2 | 6.80 - 6.90 | ddd | JH-H, JH-F |

| H-4 | 7.25 - 7.35 | t | JH-H |

| H-5 | 6.85 - 6.95 | m | - |

| H-6 | 6.75 - 6.85 | ddd | JH-H, JH-F |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound is expected to show 12 distinct signals for the 12 carbon atoms, unless there is accidental overlap. The carbon atom directly bonded to the fluorine atom (C-1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz, appearing as a doublet. The ortho (C-2, C-6) and meta (C-3, C-5) carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

The chemical shifts of the carbons in the fluorinated ring will be significantly influenced by the fluorine's electronegativity and resonance effects. The C-1 carbon will be shifted significantly downfield. The carbons of the non-fluorinated phenoxy group will show shifts characteristic of a monosubstituted benzene (B151609) ring with an electron-donating ether group.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Position | Predicted Chemical Shift (ppm) | C-F Coupling Constant (JCF, Hz) |

| C-1 | 162 - 164 | ¹J ≈ 245 |

| C-2 | 104 - 106 | ²J ≈ 20-25 |

| C-3 | 158 - 160 | ⁴J ≈ 3-4 |

| C-4 | 130 - 132 | ³J ≈ 8-10 |

| C-5 | 109 - 111 | ⁴J ≈ 1-2 |

| C-6 | 115 - 117 | ²J ≈ 20-25 |

| C-1' | 156 - 158 | - |

| C-2', C-6' | 120 - 122 | - |

| C-3', C-5' | 129 - 131 | - |

| C-4' | 123 - 125 | - |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for detecting and quantifying fluorine-containing compounds. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, the chemical shift typically falls in the range of -100 to -140 ppm relative to a standard like CFCl₃. For fluorobenzene (B45895) itself, the chemical shift is approximately -113 ppm. The phenoxy substituent at the meta position is expected to have a minor influence on this value.

This technique is particularly valuable in biodegradation studies. As microorganisms metabolize this compound, new fluorine-containing metabolites may be formed. These metabolites will have distinct ¹⁹F NMR signals, allowing for the tracking of the parent compound's degradation and the identification of metabolic intermediates and final products. The high sensitivity and lack of background signals in biological samples make ¹⁹F NMR an excellent tool for such environmental and biochemical investigations.

Infrared (IR) Spectroscopy (FT-IR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic rings and the ether linkage.

Key expected vibrational modes include:

C-F Stretch: A strong absorption band is anticipated in the region of 1200-1250 cm⁻¹, which is characteristic of the C-F stretching vibration in aryl fluorides.

C-O-C Stretch: The asymmetric stretching of the aryl ether linkage (Ar-O-Ar) typically gives rise to a strong, sharp band around 1240-1260 cm⁻¹. The symmetric stretch is expected to be weaker and appear around 1020-1075 cm⁻¹.

Aromatic C-H Stretch: These vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aromatic C=C Stretch: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-H Bending (Out-of-Plane): The substitution pattern on the benzene rings will influence the position of strong absorption bands in the 680-900 cm⁻¹ region. For the 1,3-disubstituted (meta) ring, characteristic bands are expected.

Different sampling techniques like Attenuated Total Reflectance (ATR) FT-IR for solids or liquids, and vapor phase IR for volatile compounds, can be employed to obtain the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium to Weak |

| C-H Out-of-Plane Bending | 680 - 900 | Strong |

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (ESI-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₂H₉FO), the expected exact molecular weight is approximately 188.06 g/mol .

In a typical electron ionization (EI) mass spectrum, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), a prominent molecular ion peak (M⁺˙) would be expected at m/z 188. The fragmentation pattern would likely involve cleavage of the ether bond, leading to characteristic fragment ions. Key expected fragments include:

[M - C₆H₅O]⁺: Loss of the phenoxy radical, resulting in a fluorophenyl cation at m/z 95.

[C₆H₅O]⁺: The phenoxy cation at m/z 93.

[C₆H₅]⁺: The phenyl cation from the phenoxy group at m/z 77.

[M - F]⁺: Loss of a fluorine radical is less common but may be observed at m/z 169.

Electrospray ionization (ESI-MS) is a softer ionization technique and would typically show the protonated molecule [M+H]⁺ at m/z 189 or adducts with other ions like sodium [M+Na]⁺ at m/z 211.

X-ray Diffraction (XRD) Studies

As of now, there are no publicly available crystal structures for this compound in crystallographic databases. However, studies on related fluorinated aromatic compounds often reveal insights into intermolecular interactions, such as C-H···F hydrogen bonds and π-π stacking, which influence the crystal packing. An XRD study of this compound would be valuable to understand these non-covalent interactions and their effect on the solid-state architecture.

Single Crystal X-ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into the packing of molecules within the crystal lattice.

In the crystal structure of 4-Fluoro-3-phenoxybenzoic acid, the molecules form classic carboxylic acid dimers through O—H···O hydrogen bonds. researchgate.net Furthermore, the crystal structure is stabilized by C—H···O and C—H···F interactions, which link the molecules into a sheet-like arrangement. researchgate.net The dihedral angle between the two benzene rings is a critical parameter, determined to be 82.1(1)°. researchgate.net This significant twist is a key conformational feature of the phenoxybenzene framework.

Crystallographic Data for 4-Fluoro-3-phenoxybenzoic acid: researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.659(3) |

| b (Å) | 5.1494(9) |

| c (Å) | 13.916(2) |

| β (°) | 113.821(3) |

| Volume (ų) | 1092.0(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.412 |

This data provides a foundational understanding of the solid-state conformation and packing that can be expected for derivatives of this compound.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For this compound and its derivatives, PXRD would be instrumental in:

Phase Identification: Confirming the identity of a synthesized batch of the compound by comparing its PXRD pattern to a known standard or a pattern calculated from single-crystal data.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms.

Polymorphism Studies: Identifying and characterizing different crystalline forms (polymorphs) of the same compound, which can have distinct physical properties.

A typical PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure. While specific experimental PXRD data for this compound is not provided in the available sources, the technique remains a crucial tool for the routine analysis and quality control of this and related compounds in solid form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of its constituent aromatic rings: the fluorobenzene and phenoxy moieties. The phenoxy group acts as an auxochrome, which can modify the absorption characteristics of the benzene ring chromophore.

While a specific UV-Vis spectrum for this compound is not detailed in the provided search results, the spectrum of a related compound, Fluorobenzene , shows characteristic absorptions in the UV region. nist.gov Typically, benzene and its simple derivatives exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) between 230 and 270 nm, which arises from symmetry-forbidden transitions. The presence of the phenoxy group in this compound would likely lead to a red shift (bathochromic shift) of these absorption bands and an increase in their intensity (hyperchromic effect) due to the extension of the conjugated system through the ether linkage.

Expected UV-Vis Absorption Characteristics for this compound:

| Electronic Transition | Approximate Wavelength (λ_max) | Moiety |

| π → π | ~200-220 nm | Phenyl rings |

| π → π | ~250-280 nm | Phenyl rings |

These values are estimations based on the chromophores present and are subject to solvent effects.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govchemsrc.com By mapping the electron distribution of a molecule in its crystalline environment, this method provides a graphical representation of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of the molecule and is colored according to various properties, most commonly the normalized contact distance (dnorm). Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

Complementary to the 3D Hirshfeld surface are 2D "fingerprint plots," which summarize the intermolecular contacts in a scatter plot of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. nih.govmdpi.com The distribution and shape of the points on this plot are characteristic of specific types of intermolecular interactions.

For derivatives of this compound, Hirshfeld surface analysis can elucidate the nature and relative importance of various non-covalent interactions, including:

H···H contacts: Typically the most abundant, representing van der Waals forces. nih.govmdpi.com

C···H/H···C contacts: Indicative of C—H···π interactions. nih.govmdpi.com

O···H/H···O contacts: Corresponding to hydrogen bonds or weaker C—H···O interactions. nih.govmdpi.com

F···H/H···F contacts: Highlighting the role of the fluorine atom in intermolecular interactions.

Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis:

| Interaction Type | Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 25% |

| O···H/H···O | 15% |

| F···H/H···F | 10% |

| Other | 5% |

This analysis provides a powerful visual and quantitative method for understanding the forces that govern the crystal packing of this compound and its derivatives, which is crucial for predicting and controlling their material properties.

Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research data for the chemical compound "this compound" corresponding to the detailed computational chemistry and molecular modeling topics requested.

Specifically, no detailed research findings, data tables, or explicit studies were found for:

Density Functional Theory (DFT) Studies: Optimized structures and calculated vibrational frequencies for this compound.

Quantum Theory of Atoms in Molecules (QTAIM): Analysis of noncovalent interactions involving this specific compound.

Molecular Dynamics (MD) Simulations: Including ligand-protein interaction analysis, binding free energy calculations (MM/GBSA or MM/PBSA), or conformational and loop dynamics studies where this compound is the ligand.

Molecular Docking Studies: Reports of docking this compound into protein active sites.

While the methodologies themselves are well-established in computational chemistry, their direct application and the subsequent publication of results for this compound could not be located. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline and focuses solely on this compound. To do so would require fabricating data, which is contrary to the principles of scientific accuracy.

Computational Chemistry and Molecular Modeling of 1 Fluoro 3 Phenoxybenzene Systems

Molecular Docking Studies

Identification of Molecular Targets

The 1-fluoro-3-phenoxybenzene core belongs to the diaryl ether class of compounds, which is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netacs.org This designation means the scaffold is capable of binding to a range of different biological targets, making it a versatile starting point for drug discovery. mdpi.com Computational approaches, particularly structure-based virtual screening, are instrumental in identifying potential molecular targets for compounds containing this scaffold. taylorandfrancis.comnih.gov

Derivatives of the diaryl ether scaffold have been shown to interact with a wide array of biological targets, leading to diverse pharmacological activities, including:

Anticancer

Antiviral

Antibacterial

Anti-inflammatory

Antimalarial researchgate.netacs.org

One specific molecular target identified for a related phenoxy-containing scaffold is Hypoxia-Inducible Factor-1 (HIF-1), a key regulator in cellular response to low oxygen that is often implicated in cancer. nih.gov Computational studies help elucidate the interactions between the small molecule and the target protein, guiding the design of more potent and selective inhibitors.

Prediction of Binding Affinity and Interaction Mechanisms

Molecular docking and molecular dynamics (MD) simulations are primary computational tools used to predict how a ligand, such as a this compound derivative, will bind to a molecular target and to estimate the strength of this interaction (binding affinity). researchgate.netspringernature.com These methods provide insights into the specific intermolecular forces that stabilize the ligand-protein complex. springernature.com

Molecular docking algorithms place the ligand into the binding site of a protein and score the pose based on geometric and energetic complementarity. nih.gov For example, in a study of fluoro flavone analogues targeting Aurora Kinase B, docking revealed key hydrogen bond interactions with specific amino acid residues like Pro158. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the interaction by simulating the movements of atoms in the complex over time. mdpi.com This can reveal the stability of binding modes and the crucial interactions necessary for biological activity. Studies on other complex molecules have shown the importance of hydrophobic interactions and the formation of salt bridges with key residues such as LEU287, MET290, and HIS447 in stabilizing the ligand within the binding pocket. mdpi.com

| Interaction Type | Description | Potential Residue Partners | Computational Method |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. | Ser, Thr, Tyr, Asn, Gln, His | Molecular Docking, Molecular Dynamics |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, driven by the hydrophobic effect. | Ala, Val, Leu, Ile, Phe, Trp, Met | Molecular Docking, Molecular Dynamics |

| Pi-Pi Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Phe, Tyr, Trp, His | Molecular Docking, Molecular Dynamics |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Asp, Glu, Arg, Lys, His | Molecular Dynamics |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. taylorandfrancis.com

For scaffolds related to this compound, both 2D and 3D-QSAR studies have been successfully applied.

2D-QSAR: In a study on 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, a 2D-QSAR model was developed using Multiple Linear Regression (MLR). The model showed a strong correlation (r² = 0.9469) and good predictive ability, identifying key descriptors such as the SssNHE-index (related to electrotopological state), slogp (a measure of lipophilicity), and topological descriptors (T_O_N_1, T_2_Cl_1) as being critical for inhibitory activity. nih.gov

3D-QSAR: For a series of isoxazole derivatives acting as FXR agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. These models, which consider the 3D spatial arrangement of steric and electrostatic fields, demonstrated high predictive power (r²pred > 0.86). The resulting contour maps indicated that hydrophobicity and the presence of electronegative groups at specific positions on the scaffold were crucial for enhancing agonistic activity. mdpi.com

| Scaffold Class | Target | QSAR Method | Key Findings/Important Descriptors | Model Predictive Power |

|---|---|---|---|---|

| 2-phenoxy-N-phenylacetamides | HIF-1 | 2D-QSAR (MLR) | Electrotopological state (SssNHE-index), lipophilicity (slogp), and topological descriptors were critical for activity. | q² = 0.8933, pred_r² = 0.7128 |

| Isoxazole Derivatives | FXR Agonists | 3D-QSAR (CoMFA/CoMSIA) | Hydrophobic groups at the R2 position and electronegative groups at the R3 position were crucial for agonistic activity. | q² > 0.66, r²pred > 0.86 |

| Coumarin Derivatives | MAO-B | 3D-QSAR Pharmacophore | Model based on relative Gibbs free energies of complex formation showed high correlation with experimental IC50 values. | R² = 0.93 (QSAR), R² = 0.91 (Pharmacophore) |

Scaffold-Based Drug Discovery and Design

Scaffold-based drug discovery leverages the concept of a common molecular core (scaffold) that is decorated with various functional groups to create a library of compounds. The this compound structure represents a diaryl ether scaffold, which is an excellent starting point for such design strategies. researchgate.netarxiv.org

Identification of Privileged Scaffolds

A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of biological target. mdpi.com The diaryl ether motif is a well-established privileged scaffold. nih.govresearchgate.netacs.org Its prevalence in approved drugs and agrochemicals underscores its utility. acs.orgmdpi.com The structural features of the diaryl ether—two aromatic rings connected by a flexible oxygen bridge—provide a unique combination of hydrophobicity and conformational adaptability, allowing it to fit into a variety of binding sites and improving properties like cell membrane penetration and metabolic stability. researchgate.netmdpi.com

Scaffold Diversification Strategies

Once a privileged scaffold like this compound is identified, scaffold diversification strategies are employed to generate novel analogs with improved activity, selectivity, or pharmacokinetic properties. Modern computational chemistry heavily relies on deep learning and generative models for this purpose. These tools can explore a vast chemical space efficiently.

One such tool is AIScaffold, a web-based platform that uses a deep generative model to perform large-scale scaffold diversification. acs.org It can generate up to 500,000 new molecules from a starting scaffold within minutes and recommend the most promising candidates. acs.orgnih.gov This approach allows for rapid exploration of chemical modifications around the core structure, including site-specific diversification to probe particular regions of a binding pocket. acs.org

Deep Learning Approaches in Scaffold-Based Design

Deep learning has revolutionized scaffold-based design by enabling the creation of molecules with desired properties from the ground up (de novo design). nih.govresearchgate.net These models learn the underlying rules of chemical structure and bonding from large datasets of existing molecules.

DeepScaffold: This is a scaffold-based molecular generative model that can build new molecules by adding atoms and bonds to a given starting scaffold. arxiv.orgnih.gov It is versatile and can work with various definitions of a scaffold, from simple cyclic skeletons to more complex Bemis-Murcko scaffolds, and can even incorporate specifications for side-chain properties. arxiv.orgnih.govresearchgate.net

DeepMGM (Deep-learning Molecule Generation Model): This approach uses a Recurrent Neural Network (RNN) with Long Short-Term Memory (LSTM) units. nih.gov The model is first trained on a large dataset of drug-like molecules to learn the "language" of chemical structures (represented as SMILES strings). It can then be fine-tuned to generate novel molecules that are focused around a specific privileged scaffold, such as indole or, hypothetically, a diaryl ether. nih.gov

| Tool/Model | Core Technology | Primary Function | Key Features |

|---|---|---|---|

| AIScaffold | Deep Generative Model | Scaffold Diversification | Web-based, large-scale generation (up to 500,000 molecules), site-specific diversification. acs.orgnih.gov |

| DeepScaffold | Scaffold-based Generative Model | De Novo Design on a Scaffold | Grows molecules from a core; supports multiple scaffold definitions (e.g., Bemis-Murcko, cyclic skeletons). arxiv.orgnih.gov |

| DeepMGM | Recurrent Neural Network (RNN) with LSTM | Scaffold-Focused Library Generation | Trained on SMILES strings; can be fine-tuned to generate novel molecules containing a specific scaffold. nih.gov |

Applications of 1 Fluoro 3 Phenoxybenzene and Its Derivatives in Advanced Scientific Research

Applications in Pharmaceutical Sciences and Medicinal Chemistry

The unique physicochemical properties imparted by the fluorine atom and the phenoxy group, such as enhanced metabolic stability and membrane permeability, make 1-fluoro-3-phenoxybenzene a valuable structural motif in drug discovery and development. nih.gov Its derivatives have been extensively investigated for their potential as therapeutic agents, serving as key intermediates and core structures for a range of biologically active molecules.

The global health threat posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR) strains, necessitates the discovery of novel therapeutic agents. mdpi.complos.org Derivatives of this compound have emerged as a promising class of compounds in the search for new anti-tubercular drugs. mdpi.com

While direct evidence of this compound derivatives targeting KasA and FabH is not explicitly detailed in the provided search results, the broader class of phenoxy alkyl benzimidazoles has demonstrated potent anti-tubercular activity. nih.gov Research into this class of compounds has identified QcrB, a component of the cytochrome bc1 oxidase in the electron transport chain, as a likely target. nih.gov The identification of a specific molecular target is a critical step in the rational design of more effective drugs. Further research may explore the potential for derivatives of this compound to inhibit other essential mycobacterial enzymes, such as those involved in fatty acid synthesis like KasA and FabH.

A notable derivative, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has demonstrated significant whole-cell anti-TB activity. mdpi.com This compound exhibited promising inhibitory effects against both the standard drug-susceptible Mycobacterium tuberculosis strain H37Rv and multidrug-resistant (MDR) strains. mdpi.com The minimum inhibitory concentrations (MICs) were determined to be 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains, indicating its potential as a lead compound for the development of new anti-TB drugs. mdpi.com The activity against MDR strains is particularly significant given the challenge they pose to current treatment regimens. mdpi.com

| Compound | M. tuberculosis Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 µg/mL |

| MDR Strain | 11 µg/mL |

Derivatives of this compound are important in the agrochemical field as insecticides and acaricides. The compound 4-fluoro-3-phenoxy-benzaldehyde serves as an intermediate in the synthesis of pesticidally active pyrethroids. google.com Pyrethroids are a major class of synthetic insecticides, and the inclusion of a phenoxybenzyl group is a common structural feature. flvc.orgresearchgate.net The introduction of fluorine atoms into agrochemicals can enhance their efficacy and stability. nih.govbrown.edu The development of new insecticides is crucial for managing pest resistance and ensuring food security. nih.gov

The incorporation of fluorine into molecular structures is a known strategy to enhance the antimicrobial properties of various compounds. nih.govnih.gov While the broader class of fluorinated compounds has shown significant potential, specific research on this compound derivatives has focused more on anti-tubercular and insecticidal applications. However, the structural motifs present in this compound are found in compounds with known antifungal and antibacterial activity. For example, fluorinated chalcones and flavonoids have demonstrated notable antibacterial and antifungal properties. nih.govmdpi.comnih.gov The lipophilicity conferred by the fluorine atom can improve the compound's ability to penetrate microbial cell membranes. nih.gov Further research could explore the potential of novel this compound derivatives as broad-spectrum antifungal and antibacterial agents.

Antiviral Properties

Research has demonstrated the broad-spectrum antiviral activity of various fluorinated compounds:

Fluorinated Nucleoside Analogues : Compounds like 3'-deoxy-3'-fluoroadenosine have shown potent, low-micromolar antiviral effects against a range of flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV). nih.govnih.gov This activity was observed in various host cell lines, and the compound was also found to be effective in mouse models of TBEV and WNV infection. nih.govnih.gov The strategic placement of a fluorine atom on the ribose ring is key to its biological activity. nih.govnih.govnih.gov

Other Fluorinated Heterocycles : The click chemistry approach has been effectively used to synthesize fluorinated triazole-containing nucleosides, such as 4'- beilstein-journals.orgolemiss.edualfa-chemistry.comtriazole-2'-deoxy-2'-fluoro-β-D-arabinofuranosylcytosines, which have demonstrated potent anti-HIV-1 activity with low cytotoxicity. alfa-chemistry.com

These examples underscore the potential of fluorine substitution in the design of new antiviral agents. nih.govmdpi.com Although these compounds are not direct derivatives of this compound, they highlight a promising strategy in medicinal chemistry that could be applicable to novel structures incorporating the fluorophenoxybenzene scaffold.

Modulation of Ion Channels (e.g., Ca2+-activated potassium channels)

The modulation of ion channels is a critical mechanism for controlling cellular excitability and signaling pathways. Derivatives of fluorinated phenyl compounds have emerged as potent modulators of specific ion channels, particularly the small-conductance Ca2+-activated potassium (KCa2) channels, which are involved in neuronal pacemaking.

A notable class of KCa2 channel modulators are N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogs. nih.gov While not direct derivatives of this compound, some of the most potent compounds in this class incorporate a fluorinated phenyl ring.

Key Modulator Structures :

Compound 2o : N-(3-chloro-4-fluorophenyl)-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] showed a ~7-fold higher potency on KCa2.2a channels compared to the parent compound, CyPPA. nih.gov This compound potentiates human KCa2.3 channels with an EC50 value of 0.19 μM and the rat KCa2.2 channel subtype with an EC50 of 0.99 μM. medchemexpress.com

Compound 2q : Halogen decoration at different positions on the benzene (B151609) ring also conferred a ~10-fold higher potency. nih.gov

These compounds retain subtype selectivity for KCa2.2a and KCa2.3 channels over KCa2.1 and KCa3.1 channels. nih.govescholarship.org The demonstrated ability of these fluorophenyl-containing molecules to act as potent and selective positive modulators of KCa2 channels highlights their potential for treating conditions like ataxia by normalizing abnormal firing of Purkinje cells. nih.gov

Potency of KCa2 Channel Modulators

| Compound | Chemical Name | Target Channel | EC50 Value (μM) | Reference |

|---|---|---|---|---|

| Compound 2o (KCa2 channel modulator 1) | N-(3-chloro-4-fluorophenyl)-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] | Human KCa2.3 | 0.19 | medchemexpress.com |

| Compound 2o (KCa2 channel modulator 1) | N-(3-chloro-4-fluorophenyl)-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] | Rat KCa2.2 | 0.99 | medchemexpress.com |

Neuroprotective Effects

The search for neuroprotective agents is a key focus in the development of treatments for neurodegenerative diseases and ischemic brain injury. Although direct derivatives of this compound have not been extensively reported in this context, the broader class of fluorinated aromatic compounds, including fluoroflavones, has shown significant promise. The introduction of fluorine can enhance properties like blood-brain barrier permeability and metabolic stability.

Studies have shown that fluorinated flavones are designed to improve the potency of antioxidant activity, which is a key mechanism for neuroprotection against diseases caused by reactive oxygen species. olemiss.edu The synthesis of monofluorinated and trifluoromethylated flavones has led to compounds with more potent antioxidant activity compared to their non-fluorinated parents. olemiss.eduresearchgate.net Furthermore, selenoflavanones, which are analogs of flavanones, have been synthesized and shown to possess improved physicochemical properties suggestive of an enhanced ability to cross the blood-brain barrier. nih.gov These selenoflavanones demonstrated in vitro antioxidant effects and significantly reduced infarction volumes in a mouse model of transient ischemia. nih.gov While these compounds are not direct derivatives, their success points to the potential of leveraging fluorine substitution in phenoxy-containing scaffolds to develop novel neuroprotective agents.

Applications in Materials Science

The unique properties conferred by the fluoro-phenoxybenzene structure, such as thermal stability, solubility, and specific dielectric properties, make its derivatives highly valuable in the field of materials science.

Dopants in Liquid Crystal (LC) Materials

In liquid crystal display (LCD) technology, chiral dopants are added to achiral nematic liquid crystals to induce a helical twist, forming a cholesteric phase. beilstein-journals.orgnih.gov The efficiency of a dopant is measured by its helical twisting power (HTP). beilstein-journals.orgnih.gov While specific derivatives of this compound as LC dopants are not prominently documented, the use of fluorinated compounds in this application is a major area of research. beilstein-journals.orgnih.govbeilstein-journals.org

Fluorine's high electronegativity and the C-F bond's dipole moment are exploited to control the dielectric anisotropy of the liquid crystal mixture, which is a critical parameter for display performance. beilstein-journals.org Research on fluorinated compounds like 4,6-diaryl-5,5-difluoro-1,3-dioxanes has explored their potential as new chiral dopants. beilstein-journals.orgnih.gov The synthesis of various organic liquid crystals containing selectively fluorinated cyclopropanes has also been undertaken to create materials with either positive or negative dielectric anisotropy. beilstein-journals.orgresearchgate.net These efforts demonstrate the importance of fluorinated organic structures in the design of advanced liquid crystal materials for modern electronic displays.

Fluorinated Polyimides with Enhanced Properties

Fluorinated polyimides (FPIs) are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound derivatives, specifically those containing trifluoromethyl (-CF3) groups and ether linkages, into the polymer backbone leads to significant enhancements in key properties.

A series of FPIs synthesized from diamines containing trifluoromethyl-phenoxy-benzene units, such as 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene, exhibit a combination of desirable characteristics:

Enhanced Thermal Stability : These FPIs show high thermal stability, with 10% weight loss temperatures often exceeding 460°C.

Improved Solubility : The introduction of flexible ether linkages and bulky -CF3 groups disrupts polymer chain packing, leading to improved solubility in organic solvents without sacrificing thermal performance.

Lower Dielectric Constant : The presence of fluorine atoms lowers the dielectric constant of the polyimides, a crucial property for applications in microelectronics as insulating layers.

Reduced Moisture Uptake : The hydrophobic nature of the C-F bond results in FPIs with significantly lower moisture absorption compared to non-fluorinated polyimides. For instance, some FPIs exhibit moisture uptakes in the range of 0.61–0.72%.

High Optical Transparency : Fluorinated polyimides often show high optical transparency with low cutoff wavelengths (e.g., 354–386 nm), making them suitable for optoelectronic applications.

Properties of Fluorinated Polyimides (FPIs)

| Property | Observed Characteristic | Advantage |

|---|---|---|

| Thermal Stability (10% Weight Loss) | 463 to 508 °C | Suitable for high-temperature applications |

| Solubility | Soluble in common organic solvents | Enhanced processability |

| Moisture Uptake | 0.61–0.72% | Stable performance in humid environments |

| Optical Transparency (Cutoff Wavelength) | 354–386 nm | Use in optical and display applications |

The fluorination of the benzene rings in the polymer backbone has been shown to exert a significant influence on enhancing the solubility, thermal stability, moisture resistance, and optical properties of the resulting polyimides.

Environmental and Biodegradation Studies

The persistence of fluorinated pyrethroids in the environment is a significant concern due to their potential toxicity to non-target organisms. mdpi.com These compounds, which include derivatives of this compound, are designed for enhanced stability and lipophilicity, which in turn increases their insecticidal efficacy. mdpi.com However, these properties also contribute to their environmental persistence. mdpi.com Research into the microbial degradation of these compounds offers a promising avenue for their removal from contaminated ecosystems.

Biodegradation of Fluorinated Pyrethroids Containing Phenoxyphenyl Moieties

Bacteria, in particular species from the genus Bacillus, have demonstrated a remarkable capability to degrade fluorinated pyrethroids that contain the phenoxyphenyl group. A notable example is the bacterium Bacillus sp. MFK14, which was isolated from a garden soil microbial consortium and has been shown to completely degrade β-cyfluthrin and λ-cyhalothrin within 48 hours at 30°C. mdpi.com The degradation process involves the breakdown of the complex pyrethroid structure into simpler, less harmful compounds.

The biodegradation pathways for these pyrethroids are intricate. For instance, the degradation of λ-cyhalothrin by Bacillus thuringiensis ZS-19 involves the cleavage of both the ester linkage and the diaryl bond, leading to the formation of several intermediate products. researchgate.netnih.gov This strain is also capable of degrading 3-phenoxybenzoic acid, a common metabolite in the breakdown of many pyrethroids. nih.gov Similarly, Bacillus subtilis strains have been identified that can achieve a high degree of λ-cyhalothrin degradation, ranging from 95.72% to 99.52% within 48 hours of incubation. nih.gov

The initial step in the biodegradation of many pyrethroids is the hydrolysis of the ester bond, a reaction often catalyzed by esterase enzymes. mdpi.comfrontiersin.org Following this initial cleavage, further degradation of the aromatic rings, including the phenoxyphenyl moiety, occurs. In the case of Bacillus sp. MFK14, the degradation of both β-cyfluthrin and λ-cyhalothrin leads to the formation of phenolic metabolites such as hydroquinone, resorcinol, and hydroxyquinol. mdpi.com The ultimate end-products of the degradation of β-cyfluthrin and λ-cyhalothrin by this bacterium are fluoride (B91410) ions and trifluoroacetic acid, respectively. mdpi.com

Table 1: Degradation of Fluorinated Pyrethroids by Bacillus Species

Role of Bacterial Cytochrome P450 Enzymes in Degradation

While esterases play a crucial role in the initial hydrolysis of pyrethroids, bacterial cytochrome P450 (CYP) enzymes are also significantly involved in their biodegradation. mdpi.com Cytochrome P450 enzymes are a diverse group of monooxygenases that catalyze the oxidation of a wide variety of organic compounds, enhancing their breakdown. mdpi.comfrontiersin.org In the context of fluorinated pyrethroid degradation, these enzymes participate in multiple steps of the breakdown process. mdpi.com

The involvement of bacterial cytochrome P450 enzymes in the degradation of β-cyfluthrin and λ-cyhalothrin by Bacillus sp. MFK14 has been confirmed through inhibition studies. mdpi.com The use of 1-aminobenzotriazole (B112013) (1-ABT), a known CYP inhibitor, significantly impeded the degradation process. mdpi.com In the presence of this inhibitor, most of the degradation metabolites were not detected, indicating the essential role of CYP enzymes in the metabolic pathway. mdpi.com This suggests that cytochrome P450 enzymes are involved not only in the later stages of breaking down intermediates but also potentially in the initial cleavage of the ester bond. mdpi.com

The genome of Bacillus sp. MFK14 contains 23 variants of cytochrome P450 enzymes, which show significant sequence similarity to known bacterial CYPs, further suggesting their potential role in pyrethroid biodegradation. mdpi.com The degradation of the diphenyl ether moiety, a core component of the phenoxyphenyl structure, is also facilitated by these enzymes, leading to the formation of the previously mentioned phenolic metabolites. mdpi.com

Table 2: Identified Metabolites in the Biodegradation of β-cyfluthrin and λ-cyhalothrin by Bacillus sp. MFK14

Future Research Directions and Emerging Trends for 1 Fluoro 3 Phenoxybenzene

Exploration of Novel Synthetic Pathways

Future research is increasingly directed towards the development of novel synthetic pathways for 1-fluoro-3-phenoxybenzene and its derivatives that are more efficient, sustainable, and versatile than traditional methods.

Green Chemistry Approaches: A significant trend is the adoption of green chemistry principles. This includes the development of transition-metal-catalyzed cross-coupling reactions that can form the diaryl ether linkage under milder conditions, reducing energy consumption and waste. dovepress.com Research into continuous flow processes is also gaining traction, offering better control over reaction parameters and minimizing the use of hazardous solvents. The classic Balz–Schiemann reaction and Halex reactions, while foundational for aromatic fluorination, are often criticized for their harsh conditions or the explosive nature of intermediates. dovepress.com Therefore, modern efforts focus on safer and more environmentally friendly fluorination techniques.

Biocatalysis and Biofluorination: An exciting and novel frontier is the exploration of biocatalytic methods. While the synthesis of this compound itself has not been fully realized through biological systems, research into the enzymatic machinery for fluorination offers a promising future direction. The fluorinase enzyme from Streptomyces cattleya is the only known enzyme capable of forming a carbon-fluorine bond from inorganic fluoride (B91410), and its application in synthetic pathways is a key area of investigation. dtu.dkdtu.dk Assembling novel synthetic pathways in vitro by combining enzymes from different biological sources could lead to the bio-based production of fluorinated building blocks, which can then be used to construct more complex molecules like this compound. dtu.dkdtu.dk This approach could offer a highly specific and sustainable alternative to traditional chemical synthesis.

| Synthetic Approach | Key Features & Future Goals | Relevant Research Areas |

| Green Chemistry | Milder reaction conditions, reduced waste, use of continuous flow reactors, safer fluorinating agents. dovepress.com | Palladium-catalyzed C-H fluorination, solvent-free reactions, development of recyclable catalysts. |

| Biocatalysis | High specificity, use of renewable resources, enzymatic C-F bond formation. dtu.dk | Engineering fluorinase enzymes, in vitro pathway reconstruction, metabolic engineering of chassis organisms like Pseudomonas putida. dtu.dkdtu.dk |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new reactions. A primary focus is on Nucleophilic Aromatic Substitution (SNAr), a key reaction for modifying the aromatic ring.

Concerted vs. Stepwise SNAr Mechanisms: The long-held textbook mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects (KIEs) and computational analyses provide compelling evidence that many SNAr reactions, particularly those involving good leaving groups other than fluoride, may proceed through a concerted mechanism. nih.gov Future research will likely involve applying these advanced techniques to reactions of this compound. Determining the precise nature of the transition state—whether it proceeds through a high-energy Meisenheimer intermediate or a concerted pathway—has significant implications for predicting reactivity and designing more efficient catalytic systems. nih.govrsc.orgresearchgate.net The fluorine atom's high electronegativity makes it an excellent leaving group in the context of SNAr, as it strongly polarizes the carbon it is attached to, making it highly susceptible to nucleophilic attack. youtube.comacgpubs.org

Kinetic and Computational Studies: Extensive kinetic investigations are being used to resolve contradictions in mechanistic understanding. rsc.orgresearchgate.net By analyzing concentration profiles under different conditions (e.g., with various bases), researchers can uncover previously unidentified reaction pathways or catalytic species formed in situ. rsc.orgresearchgate.net These experimental findings, when combined with quantum chemistry calculations, can provide a detailed picture of the reaction energy landscape, helping to rationalize experimental observations and guide the optimization of reaction conditions for higher yields and greener processes. rsc.org

Rational Design of New Functional Materials

The unique properties imparted by the fluorine atom—such as high thermal stability, chemical resistance, and altered electronic characteristics—make fluorinated aromatic compounds like this compound attractive building blocks for new functional materials. researchgate.netnbinno.com

High-Performance Polymers: The diaryl ether motif is a component of high-performance polymers like polyether ether ketone (PEEK). The incorporation of fluorine into such polymer backbones can enhance properties like thermal stability, oxidative resistance, and dielectric performance. Future research will focus on the synthesis of novel monomers derived from this compound to create polymers with tailored properties for demanding applications in aerospace, electronics, and chemical processing industries. The negative inductive effect of fluorine can decrease orbital energy, a property that can be exploited in the design of advanced materials. researchgate.net

Organic Electronics and Liquid Crystals: Fluorinated aromatic compounds are increasingly used in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The strategic placement of fluorine atoms can tune the energy levels (HOMO/LUMO) of organic semiconductors, influencing their charge transport properties and device efficiency. Similarly, the introduction of fluorine can modify the mesomorphic properties of liquid crystals, making derivatives of this compound potential candidates for new liquid crystal displays. researchgate.net

Development of Structure-Based Drug Design Strategies

The this compound scaffold is a valuable "privileged structure" in medicinal chemistry, appearing in molecules targeting a range of biological systems. nbinno.com

Fragment-Based Drug Design (FBDD): FBDD is an emerging strategy for lead discovery where small, low-molecular-weight fragments are screened for binding to a biological target. nih.govfrontiersin.org The this compound core represents an ideal fragment due to its favorable properties, including metabolic stability and the ability to form key interactions with protein targets. nbinno.com Future work will involve screening fragments like this against new therapeutic targets for diseases of the central nervous system and other disorders. nih.gov Once a binding fragment is identified, it can be "grown" or "linked" with other fragments to create a potent and selective lead compound. frontiersin.org

Case Study: Anti-Tubercular Agents: A prominent example of this scaffold's potential is the compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net This molecule, which contains a substituted this compound core, has shown promising activity against both sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.net Computational docking studies suggest that it inhibits β-ketoacyl ACP synthase I (KasA), an essential enzyme in the synthesis of the mycobacterial cell wall. nih.govresearchgate.netresearchgate.net This compound serves as an excellent lead for future drug discovery efforts, where researchers can systematically modify the scaffold to improve potency and pharmacokinetic properties. nih.gov

| Design Strategy | Description | Application Example for this compound Scaffold |

| Fragment-Based Drug Design (FBDD) | Uses small molecular fragments (<250 Da) as starting points to build high-affinity ligands. nih.govfrontiersin.org | Screening the core structure against novel CNS targets or protein kinases to identify initial "hits." |

| Structure-Activity Relationship (SAR) Studies | Systematically modifies a lead compound to optimize its biological activity and properties. | Developing derivatives of 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol to enhance anti-tubercular efficacy. nih.govresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and materials science, and their application to compounds based on the this compound structure is a key emerging trend. nih.gov

Virtual Screening and Property Prediction: AI/ML algorithms can be trained on large datasets of chemical structures and their associated properties to build predictive models. These models can rapidly screen virtual libraries containing millions of derivatives of this compound to identify candidates with a high probability of desired activity (e.g., binding to a specific protein target) or material properties (e.g., thermal stability). nih.govatomwise.com This in silico approach dramatically accelerates the initial stages of discovery by prioritizing which compounds to synthesize and test. semanticscholar.org

De Novo Design: Generative AI models can go a step further by designing entirely new molecules from scratch. nih.gov By providing the model with the this compound scaffold as a starting point and defining a set of desired properties (e.g., high affinity for a target, low predicted toxicity), these algorithms can generate novel chemical structures that are optimized for a specific purpose. This approach opens up new avenues for exploring chemical space and discovering innovative drugs and materials that might not be conceived through traditional methods. nih.govsunyempire.edu

常见问题

Q. How is 1-Fluoro-3-phenoxybenzene synthesized, and what are the critical reaction parameters?

Methodological Answer: A common approach involves nucleophilic aromatic substitution (NAS) using 1-fluoro-3-nitrobenzene as a precursor. The nitro group is replaced by a phenoxy group via reaction with phenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Key parameters include:

- Solvent choice : DMF enhances reactivity but requires post-reaction purification to remove residual solvent.

- Temperature control : Exceeding 100°C risks side reactions like decomposition of the fluoro group.

- Stoichiometry : A 1:1.2 molar ratio of fluoro-nitrobenzene to phenol minimizes unreacted starting material.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : NMR is critical for confirming fluorine substitution patterns (δ ~ -110 ppm for meta-fluorine) .

- GC-MS : Quantifies purity and detects volatile byproducts (e.g., unreacted phenol) with a DB-5MS column and helium carrier gas .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve non-volatile impurities .

Q. How are physicochemical properties (e.g., logP, solubility) experimentally determined?

Methodological Answer:

- LogP (octanol-water partition coefficient) : Shake-flask method with HPLC quantification of compound concentration in both phases .

- Aqueous solubility : Saturation solubility assays at 25°C using UV-Vis spectroscopy (λmax ~ 270 nm) .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for aryl fluorides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- Catalyst screening : Lewis acids like AlCl₃ (1–5 mol%) in Friedel-Crafts-type reactions enhance electrophilic substitution .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >85% yield .

- Flow chemistry : Continuous reactors minimize side reactions by precise control of residence time and temperature .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: